Basic red 76
Overview
Description
Basic Red 76 is a monoazo color that functions as a hair colorant and hair-conditioning agent . It is a synthetic hair colorant that is intensely colored and is mainly used in semi-permanent hair colorant products as it doesn’t penetrate very deeply into hair .
Molecular Structure Analysis
As given in the Dictionary, Basic Red 76 (CAS No. 68391-30-0) is the azo dye . Unfortunately, the exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
Basic Red 76 is a cationic direct dye that is water soluble . There is no chemical reaction with other components; the dyes adhere to the hair surface and last for one to two hair washes .
Physical And Chemical Properties Analysis
Basic Red 76 is a cationic direct dye that is water soluble . Ultraviolet-visible (UV-Vis) spectra showed maxima at 235 nm (62% Basic Red 76) and 332 nm (80% Basic Red 76) . This ingredient, in its pure form, is a red powder with a melting point of 200°C .
Scientific Research Applications
Environmental and Occupational Implications
Pararosaniline, also known as C.I. Basic Red 9 or Basic Red 76, is significant in biological and chemical assays but is suspected of being carcinogenic. The study of its environmental and occupational implications is crucial. Research indicates that ozonation is an efficient process for the chemical oxidation of pararosaniline solutions, surpassing other techniques like ultrasonic irradiation alone or in combination with O₃. This process is vital for treating pararosaniline waste, especially considering its potential health risks. The kinetics and efficacy of various degradation techniques for pararosaniline have been extensively studied, proving the effectiveness of ozonation in mitigating its environmental and occupational hazards (Martins et al., 2006).
Photocatalytic Degradation Studies
The photocatalytic degradation of Basic Red 2, closely related to Basic Red 76, has been a subject of study, highlighting the broader category of azo dyes' environmental impacts. Research utilizing nanocrystalline WO₃ under UV laser irradiation showcased that the process's efficiency is highly dependent on factors like laser energy, catalyst loading, solution pH, and initial dye concentration. This study is pivotal in understanding the adsorption behaviors and kinetic dynamics involved in the degradation process of Basic Red dyes, contributing to the development of more effective treatment and disposal methods for these compounds (Hayat et al., 2011).
Optimization of Degradation Processes
Further research on the photolytic degradation of Basic Red 2 via UV radiation in the presence of H₂O₂ optimized the conditions for this process. The application of response surface methodology (RSM) to optimize the degradation conditions underscores the scientific community's commitment to refining and improving the efficiency of methods used to mitigate the environmental impact of azo dyes like Basic Red 76. This work is integral to environmental science, offering a methodical approach to understanding and enhancing the degradation processes of hazardous dyes (Körbahti & Rauf, 2008).
Adsorption and Treatment Techniques
The study of adsorption isotherms for basic dyes, including dyes similar to Basic Red 76, on various substrates like peat, has provided valuable insights. Understanding the adsorption capacities and the interaction between dyes and substrates is crucial for designing effective wastewater treatment processes. This research has utilized various isotherm models to predict dye adsorption behaviors, aiding in the development of more efficient and environmentally friendly dye waste management strategies (Allen, McKay, & Porter, 2004).
properties
IUPAC Name |
[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWXSHNPRUMJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879784 | |
Record name | C.I. Basic Red 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Basic red 76 | |
CAS RN |
68391-30-0 | |
Record name | Basic Red 76 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68391-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic red 76 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Basic Red 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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